Cas no 2680815-08-9 (2-(Piperidin-3-yloxy)pyrimidin-4-amine)

2-(Piperidin-3-yloxy)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- EN300-28271877
- 2680815-08-9
- 2-(piperidin-3-yloxy)pyrimidin-4-amine
- 2-(Piperidin-3-yloxy)pyrimidin-4-amine
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- インチ: 1S/C9H14N4O/c10-8-3-5-12-9(13-8)14-7-2-1-4-11-6-7/h3,5,7,11H,1-2,4,6H2,(H2,10,12,13)
- InChIKey: HWHMUCPXCLDPCD-UHFFFAOYSA-N
- ほほえんだ: O(C1N=CC=C(N)N=1)C1CNCCC1
計算された属性
- せいみつぶんしりょう: 194.11676108g/mol
- どういたいしつりょう: 194.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 73.1Ų
2-(Piperidin-3-yloxy)pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271877-1.0g |
2-(piperidin-3-yloxy)pyrimidin-4-amine |
2680815-08-9 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
Enamine | EN300-28271877-10g |
2-(piperidin-3-yloxy)pyrimidin-4-amine |
2680815-08-9 | 10g |
$2393.0 | 2023-09-09 | ||
Enamine | EN300-28271877-10.0g |
2-(piperidin-3-yloxy)pyrimidin-4-amine |
2680815-08-9 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
Enamine | EN300-28271877-0.05g |
2-(piperidin-3-yloxy)pyrimidin-4-amine |
2680815-08-9 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
Enamine | EN300-28271877-0.5g |
2-(piperidin-3-yloxy)pyrimidin-4-amine |
2680815-08-9 | 95.0% | 0.5g |
$535.0 | 2025-03-19 | |
Enamine | EN300-28271877-0.25g |
2-(piperidin-3-yloxy)pyrimidin-4-amine |
2680815-08-9 | 95.0% | 0.25g |
$513.0 | 2025-03-19 | |
Enamine | EN300-28271877-0.1g |
2-(piperidin-3-yloxy)pyrimidin-4-amine |
2680815-08-9 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
Enamine | EN300-28271877-2.5g |
2-(piperidin-3-yloxy)pyrimidin-4-amine |
2680815-08-9 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
Enamine | EN300-28271877-5.0g |
2-(piperidin-3-yloxy)pyrimidin-4-amine |
2680815-08-9 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 | |
Enamine | EN300-28271877-1g |
2-(piperidin-3-yloxy)pyrimidin-4-amine |
2680815-08-9 | 1g |
$557.0 | 2023-09-09 |
2-(Piperidin-3-yloxy)pyrimidin-4-amine 関連文献
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1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
2-(Piperidin-3-yloxy)pyrimidin-4-amineに関する追加情報
Comprehensive Overview of 2-(Piperidin-3-yloxy)pyrimidin-4-amine (CAS No. 2680815-08-9)
2-(Piperidin-3-yloxy)pyrimidin-4-amine, with the CAS number 2680815-08-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the pyrimidine class, which is widely recognized for its role in drug discovery and development. The unique structural features of 2-(Piperidin-3-yloxy)pyrimidin-4-amine, including its piperidine and pyrimidine moieties, make it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, which could pave the way for novel treatments in oncology and inflammatory diseases.
In recent years, the demand for small molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine. 2-(Piperidin-3-yloxy)pyrimidin-4-amine aligns with this trend, as its molecular structure allows for selective interaction with specific biological targets. This selectivity is crucial for minimizing off-target effects, a common challenge in drug development. Moreover, the compound's pharmacokinetic properties and bioavailability are under active investigation, with preliminary studies suggesting favorable absorption and distribution profiles.
The synthesis of 2-(Piperidin-3-yloxy)pyrimidin-4-amine involves multi-step organic reactions, often starting from readily available pyrimidine derivatives. Key steps include the introduction of the piperidine ring and subsequent functionalization to achieve the desired amine group. Researchers are also exploring green chemistry approaches to optimize the synthesis process, reducing waste and improving yield. These efforts are in line with the growing emphasis on sustainable practices in chemical manufacturing.
One of the most frequently searched questions related to 2-(Piperidin-3-yloxy)pyrimidin-4-amine is its potential application in cancer therapy. Given the compound's structural similarity to known kinase inhibitors, it is being studied for its ability to modulate signaling pathways involved in cell proliferation and survival. Early-stage research indicates that it may exhibit activity against certain tyrosine kinases, which are often overexpressed in malignant cells. However, further preclinical and clinical studies are needed to validate these findings.
Another area of interest is the compound's role in neurodegenerative diseases. The piperidine moiety, a common feature in many CNS-active drugs, suggests that 2-(Piperidin-3-yloxy)pyrimidin-4-amine could cross the blood-brain barrier and exert effects on neuronal targets. This has sparked investigations into its potential for treating conditions such as Alzheimer's and Parkinson's disease, where dysregulated kinase activity is implicated.
From a commercial perspective, 2-(Piperidin-3-yloxy)pyrimidin-4-amine is available as a research chemical for academic and industrial laboratories. Suppliers often highlight its high purity and stability, which are critical for reproducible experimental results. The compound is typically offered in milligram to gram quantities, catering to both small-scale research and larger drug discovery programs. Pricing and availability can vary, so researchers are advised to verify specifications with vendors.
In summary, 2-(Piperidin-3-yloxy)pyrimidin-4-amine (CAS No. 2680815-08-9) represents a versatile and promising molecule in medicinal chemistry. Its dual functionality, combining a pyrimidine core with a piperidine side chain, offers numerous opportunities for drug design and development. As research progresses, this compound may emerge as a key player in addressing unmet medical needs, particularly in oncology and neurology. For scientists and stakeholders, staying updated on the latest findings and synthesis methods will be essential to unlocking its full potential.
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